molecular formula C12H20O B12673608 beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde CAS No. 77758-68-0

beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde

Cat. No.: B12673608
CAS No.: 77758-68-0
M. Wt: 180.29 g/mol
InChI Key: YIAJIVSUDZUUOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde: is an organic compound with the molecular formula C12H20O . It is known for its unique structure, which includes a cyclohexane ring with multiple substituents. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde typically involves the reaction of cyclohexanone with suitable reagents to introduce the methylene and propionaldehyde groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound .

Chemical Reactions Analysis

Types of Reactions: Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde is utilized in several scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of beta,4-Dimethyl-alpha-methylenecyclohexanepropionaldehyde involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its mechanism of action include enzyme-mediated transformations and receptor binding .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from synthetic chemistry to industrial production .

Properties

CAS No.

77758-68-0

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

3-(4-methylcyclohexyl)-2-methylidenebutanal

InChI

InChI=1S/C12H20O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h8-9,11-12H,2,4-7H2,1,3H3

InChI Key

YIAJIVSUDZUUOG-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(C)C(=C)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.